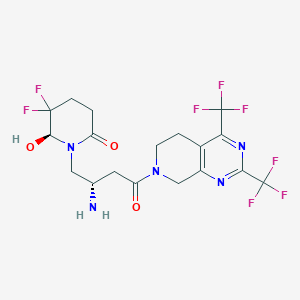
Unii-FK527M26GN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8470836, 2” is a dipeptidyl peptidase-IV inhibiting compound. Dipeptidyl peptidase-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of this enzyme can help manage blood glucose levels, making compounds like “US8470836, 2” valuable in the treatment of conditions such as type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8470836, 2” involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of “US8470836, 2” is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in monitoring the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
“US8470836, 2” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
“US8470836, 2” has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on glucose metabolism and the role of dipeptidyl peptidase-IV in various biological processes.
Medicine: It is investigated for its potential therapeutic effects in managing type 2 diabetes and other metabolic disorders.
Industry: The compound is used in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The mechanism of action of “US8470836, 2” involves the inhibition of dipeptidyl peptidase-IV. By binding to the active site of the enzyme, the compound prevents the breakdown of incretin hormones, thereby enhancing their glucose-lowering effects. This inhibition helps in maintaining blood glucose levels within a normal range .
Comparison with Similar Compounds
Similar Compounds
- US8470836, 10
- US8470836, 15
- US8470836, 9
Uniqueness
“US8470836, 2” stands out due to its specific inhibitory activity against dipeptidyl peptidase-IV, which is crucial for its therapeutic potential in managing type 2 diabetes. Compared to similar compounds, it may offer improved efficacy, stability, and safety profiles .
Properties
CAS No. |
1173174-99-6 |
|---|---|
Molecular Formula |
C18H19F8N5O3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(6S)-1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one |
InChI |
InChI=1S/C18H19F8N5O3/c19-16(20)3-1-11(32)31(15(16)34)6-8(27)5-12(33)30-4-2-9-10(7-30)28-14(18(24,25)26)29-13(9)17(21,22)23/h8,15,34H,1-7,27H2/t8-,15-/m0/s1 |
InChI Key |
DMXWXVXGQLCKOY-AYVTZFPOSA-N |
Isomeric SMILES |
C1CC([C@@H](N(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F |
Canonical SMILES |
C1CC(C(N(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















